molecular formula C16H23NO3 B3008888 N-Carbobenzoxy-L-cyclohexylglycinol CAS No. 1334324-63-8

N-Carbobenzoxy-L-cyclohexylglycinol

Cat. No.: B3008888
CAS No.: 1334324-63-8
M. Wt: 277.364
InChI Key: WLSPVZOJVLCFJK-OAHLLOKOSA-N
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Description

N-Carbobenzoxy-L-cyclohexylglycinol: is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is a derivative of glycine, where the amino group is protected by a carbobenzoxy (benzyloxycarbonyl) group, and the side chain contains a cyclohexyl group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxy-L-cyclohexylglycinol typically involves the protection of the amino group of L-cyclohexylglycine with a carbobenzoxy group. This can be achieved through the reaction of L-cyclohexylglycine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-Carbobenzoxy-L-cyclohexylglycinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Carbobenzoxy-L-cyclohexylglycinol is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of peptides and proteins, allowing for the selective deprotection of the amino group during peptide chain elongation.

Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-Carbobenzoxy-L-cyclohexylglycinol involves its role as a protected amino acid derivative. The carbobenzoxy group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • N-Carbobenzoxy-L-alanine
  • N-Carbobenzoxy-L-phenylalanine
  • N-Carbobenzoxy-L-valine

Comparison: N-Carbobenzoxy-L-cyclohexylglycinol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. Compared to other N-carbobenzoxy-protected amino acids, it offers different reactivity and stability profiles, making it suitable for specific synthetic applications.

Properties

IUPAC Name

benzyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSPVZOJVLCFJK-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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